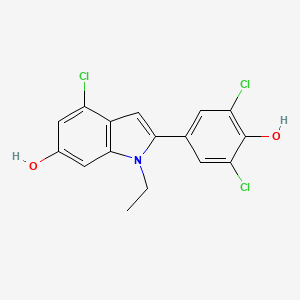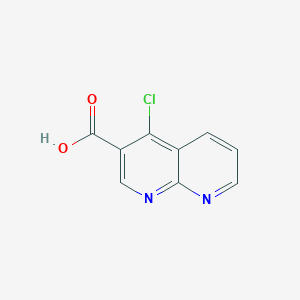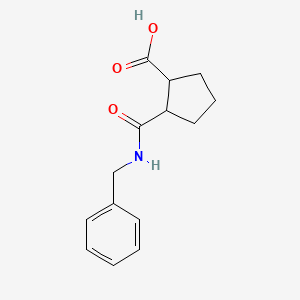![molecular formula C12H11I3N2O4 B12291069 Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)
Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- es un compuesto orgánico complejo con aplicaciones significativas en diversos campos científicos. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluyendo acetilmetilamino, triyodo y metilaminocarbonil, que contribuyen a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- normalmente implica reacciones orgánicas multi-etapa. Un enfoque común es la yodación de un derivado del ácido benzoico, seguido de la introducción de grupos acetilmetilamino y metilaminocarbonil a través de reacciones de sustitución nucleofílica. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede involucrar procesos de flujo continuo o de lotes a gran escala. La elección del método depende de factores como el volumen de producción deseado, la rentabilidad y las consideraciones ambientales. La síntesis industrial a menudo emplea técnicas avanzadas como la síntesis asistida por microondas o la química de flujo para mejorar la eficiencia de la reacción y reducir los residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos triyodo en formas menos reactivas.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran a los grupos amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se usan a menudo.
Sustitución: Se emplean reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
El ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- tiene diversas aplicaciones en la investigación científica:
Química: Se usa como reactivo en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su uso en el diagnóstico de imágenes debido a la presencia de átomos de yodo, que mejoran el contraste en las técnicas de imagen.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- implica su interacción con dianas moleculares y vías. Los átomos de yodo en el compuesto pueden interactuar con moléculas biológicas, lo que lleva a cambios en su estructura y función. Además, los grupos amino pueden formar enlaces de hidrógeno o interacciones iónicas con proteínas diana, afectando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
Derivados del ácido benzoico: Compuestos como el ácido 3-(metilamino)benzoico comparten similitudes estructurales pero carecen de los grupos triyodo y acetilmetilamino.
Compuestos yodados: Otros compuestos orgánicos yodados, como el yodoformo, tienen aplicaciones de imagen similares, pero difieren en su estructura química y reactividad.
Singularidad
La combinación única de grupos funcionales en el ácido benzoico, 3-(acetilmetilamino)-2,4,6-triyodo-5-[(metilamino)carbonil]- imparte propiedades químicas y biológicas distintas. La presencia de múltiples átomos de yodo mejora su utilidad en aplicaciones de imagen, mientras que los grupos amino brindan oportunidades para modificaciones químicas adicionales.
Propiedades
Fórmula molecular |
C12H11I3N2O4 |
|---|---|
Peso molecular |
627.94 g/mol |
Nombre IUPAC |
2,4,6-triiodo-3-(methylcarbamoyl)-5-(2-oxopropylamino)benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)3-17-10-8(14)5(11(19)16-2)7(13)6(9(10)15)12(20)21/h17H,3H2,1-2H3,(H,16,19)(H,20,21) |
Clave InChI |
KBVFQNAAPPYNMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12290988.png)

![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)



![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12291022.png)
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B12291023.png)



![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)

